molecular formula C20H14N2O3S B2678579 N-phenyl-3-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxamide CAS No. 887889-05-6

N-phenyl-3-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxamide

Cat. No. B2678579
CAS RN: 887889-05-6
M. Wt: 362.4
InChI Key: XOIKZWUBYDVLSZ-UHFFFAOYSA-N
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Description

Thiophene-2-carboxamide derivatives are a class of compounds that have been studied for their potential biological activities . They can be substituted with various groups at different positions, which can influence their properties and activities .


Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives often involves the cyclization of precursor compounds. For example, one synthetic strategy proposed involves the cyclization of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives .


Molecular Structure Analysis

The molecular and electronic properties of thiophene-2-carboxamide derivatives have been studied using density functional theory (DFT). These studies have found that the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can vary depending on the specific substituents on the thiophene-2-carboxamide core .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carboxamide derivatives can be influenced by the specific substituents on the thiophene-2-carboxamide core .

Scientific Research Applications

Heterocyclic Synthesis and Biological Applications

  • Antibiotics and Antibacterial Agents : Research conducted by Ahmed (2007) explored the synthesis of thiophene-2-carboxamide derivatives for potential antibiotic and antibacterial applications. The study synthesized various compounds through reactions with benzaldehyde, formic acid, and other reagents, assessing their effectiveness against both Gram-positive and Gram-negative bacteria, aiming to develop new antibiotic drugs (Ahmed, 2007).

  • Antimicrobial Agents : The synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents was explored by Bikobo et al. (2017), who synthesized a series of derivatives showing potent activity against various bacterial and fungal strains. This study highlighted the potential of such compounds in addressing resistance to traditional antimicrobials (Bikobo et al., 2017).

Synthetic Methodologies and Chemical Properties

  • Synthetic Routes to N-monosubstituted Thioamides : Debruin and Boros (1990) described a novel procedure for synthesizing N-monosubstituted thioamides from carboxylic acid chlorides and primary amines, utilizing a commercially available organophosphorus reagent. This method opens up new possibilities for creating a variety of functionalized thioamides, which are important in medicinal chemistry (Debruin & Boros, 1990).

  • Aromatic Polyamides from Chain-Growth Polymerization : Sugi et al. (2005) investigated the synthesis of star-shaped aromatic polyamides using multifunctional initiators. This work contributes to the development of advanced polymeric materials with potential applications in various industries (Sugi et al., 2005).

Novel Compounds and Their Applications

  • Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities : A study by Amr et al. (2010) synthesized novel thiophene derivatives and evaluated their antiarrhythmic, serotonin antagonist, and antianxiety activities, showing high activity compared to standard drugs. These findings could lead to the development of new therapeutic agents (Amr et al., 2010).

  • Iron-Catalyzed Ortho-Alkylation of Carboxamides : Research by Fruchey et al. (2014) presented a unified strategy for the iron-catalyzed ortho-alkylation of carboxamides, demonstrating high yields and regioselectivity. This methodology could be beneficial for the synthesis of complex molecules in pharmaceutical research (Fruchey et al., 2014).

Future Directions

The research into thiophene-2-carboxamide derivatives and their potential biological activities is ongoing. Researchers are continuing to explore more powerful drugs with fewer adverse effects and more desirable small-molecular drug characteristics than existing drugs .

properties

IUPAC Name

N-phenyl-3-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c23-19(16-11-6-12-26-16)22-17-14-9-4-5-10-15(14)25-18(17)20(24)21-13-7-2-1-3-8-13/h1-12H,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIKZWUBYDVLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-3-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxamide

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